molecular formula C21H19N3O B5827960 2-methyl-3-[2-(1-naphthylamino)ethyl]-4(3H)-quinazolinone

2-methyl-3-[2-(1-naphthylamino)ethyl]-4(3H)-quinazolinone

Cat. No.: B5827960
M. Wt: 329.4 g/mol
InChI Key: XHYUKFFAXHHTPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-3-[2-(1-naphthylamino)ethyl]-4(3H)-quinazolinone is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are significant due to their diverse range of biological properties and potential pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-[2-(1-naphthylamino)ethyl]-4(3H)-quinazolinone typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives (anthranilic acid derivatives). The most common approach includes the following steps :

    Amidation: Anthranilic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.

    Cyclization: The substituted anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.

    Formation of Quinazolinone: The benzoxazinones are then treated with ammonia solution to yield the quinazolinone derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-[2-(1-naphthylamino)ethyl]-4(3H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents into the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

2-methyl-3-[2-(1-naphthylamino)ethyl]-4(3H)-quinazolinone has several scientific research applications :

    Chemistry: It serves as an intermediate in organic synthesis and the development of new heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-3-[2-(1-naphthylamino)ethyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4H-benzo[d][1,3]oxazin-4-one: A precursor in the synthesis of quinazolinone derivatives.

    3-amino-2-methyl-quinazolin-4(3H)-one: Another quinazolinone derivative with similar biological activities.

Uniqueness

2-methyl-3-[2-(1-naphthylamino)ethyl]-4(3H)-quinazolinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in research and development.

Properties

IUPAC Name

2-methyl-3-[2-(naphthalen-1-ylamino)ethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O/c1-15-23-20-11-5-4-10-18(20)21(25)24(15)14-13-22-19-12-6-8-16-7-2-3-9-17(16)19/h2-12,22H,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYUKFFAXHHTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CCNC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.